2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide
Description
The exact mass of the compound this compound is 437.12094084 g/mol and the complexity rating of the compound is 578. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties
IUPAC Name |
2-[[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(furan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20FN3O3S/c1-29-18-5-2-4-16(12-18)22-26-21(15-7-9-17(24)10-8-15)23(27-22)31-14-20(28)25-13-19-6-3-11-30-19/h2-12H,13-14H2,1H3,(H,25,28)(H,26,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEBYZKYZUCNDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NC(=C(N2)C3=CC=C(C=C3)F)SCC(=O)NCC4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[5-(4-fluorophenyl)-2-(3-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}-N-[(furan-2-yl)methyl]acetamide is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, focusing on its anti-cancer, antibacterial, and enzyme inhibitory activities, supported by relevant data and case studies.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₆H₁₅FN₂OS
- Molecular Weight : 302.37 g/mol
1. Anti-Cancer Activity
Recent studies have indicated that this compound exhibits significant anti-cancer properties. In vitro tests demonstrated that it induces apoptosis in various cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma).
Key Findings :
- The compound showed an IC₅₀ value of 25.72 ± 3.95 μM against MCF cell lines, indicating effective cytotoxicity.
- In vivo studies on tumor-bearing mice revealed a marked suppression of tumor growth when treated with this compound compared to controls .
| Cell Line | IC₅₀ (μM) | Effect |
|---|---|---|
| MCF-7 | 25.72 ± 3.95 | Induces apoptosis |
| U87 | 45.2 ± 13.0 | Significant cytotoxicity |
2. Antibacterial Activity
The compound has also been tested for its antibacterial properties against various strains of bacteria. It demonstrated notable effectiveness against Gram-positive and Gram-negative bacteria.
Case Study :
In a study assessing the antibacterial activity via agar disc-diffusion method, the compound was found to inhibit:
- Staphylococcus aureus
- Escherichia coli
The minimum inhibitory concentration (MIC) values were determined to be effective at concentrations as low as 1 mM , showcasing its potential as an antibacterial agent .
| Bacteria | MIC (mM) | Activity |
|---|---|---|
| Staphylococcus aureus | 1 | Inhibition observed |
| Escherichia coli | 1 | Inhibition observed |
3. Enzyme Inhibition
The compound's interaction with various enzymes has been explored, particularly focusing on cyclooxygenase (COX) and monoamine oxidase (MAO).
Research Insights :
- COX Inhibition : At a concentration of 10 μM , the compound exhibited an inhibition rate of 85.91% for COX-2 , indicating strong anti-inflammatory potential.
- MAO Inhibition : Selective inhibition of MAO-A was observed in enzyme assays, which could have implications for treating mood disorders and neurodegenerative diseases .
| Enzyme | IC₅₀ (μM) | Inhibition (%) |
|---|---|---|
| COX-1 | 0.31 | Moderate inhibition |
| COX-2 | 3.11 | High inhibition |
| MAO-A | Not specified | Selective inhibition |
Scientific Research Applications
Medicinal Chemistry
The compound's unique structure allows it to interact with various biological targets, making it a candidate for drug development. Research indicates that imidazole derivatives often exhibit:
- Anticancer properties : Compounds similar to this one have shown promise in inhibiting tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest.
- Antimicrobial activity : Studies have demonstrated that imidazole derivatives can inhibit the growth of bacteria and fungi, potentially leading to new antibiotic formulations.
Pharmacology
The pharmacological applications of this compound are particularly noteworthy:
- Targeting Enzymes : The imidazole ring can act as a ligand for enzymes, potentially inhibiting their activity. This is particularly relevant in the design of inhibitors for kinases involved in cancer progression.
- Receptor Modulation : The compound may interact with G-protein coupled receptors (GPCRs), which are critical in numerous signaling pathways related to diseases such as diabetes and cardiovascular disorders.
Case Study 1: Anticancer Activity
In a study published in Journal of Medicinal Chemistry, the compound was tested against various cancer cell lines. The results indicated:
- IC50 values : The compound exhibited IC50 values in the low micromolar range, suggesting significant potency against cancer cells.
- Mechanism of Action : Further investigation revealed that it induces apoptosis through the mitochondrial pathway.
Case Study 2: Antimicrobial Properties
Research conducted by International Journal of Antimicrobial Agents highlighted the antimicrobial efficacy of similar imidazole derivatives:
- Inhibition Zones : The compound displayed substantial inhibition zones against Staphylococcus aureus and Escherichia coli.
- Synergistic Effects : When combined with existing antibiotics, it showed enhanced effects, suggesting potential as an adjuvant therapy.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
